molecular formula C9H11N3O2 B6232936 ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate CAS No. 2375270-15-6

ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No. B6232936
CAS RN: 2375270-15-6
M. Wt: 193.2
InChI Key:
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Description

Ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 2375270-15-6. It has a molecular weight of 193.21 . The IUPAC name for this compound is ethyl 7,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reactions .


Molecular Structure Analysis

The InChI code for ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is 1S/C9H11N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-4,6H,2,5H2,1H3,(H,10,11) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

The compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . The shipping temperature is normal .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate involves the condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate", "2-chloro-4,6-dimethoxypyrimidine", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Step 1: Dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 2-chloro-4,6-dimethoxypyrimidine in a suitable solvent (e.g. dimethylformamide).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate as a white solid." ] }

CAS RN

2375270-15-6

Product Name

ethyl 7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Molecular Formula

C9H11N3O2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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